2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid
CAS No.: 78512-39-7
Cat. No.: VC21541418
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 78512-39-7 |
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Molecular Formula | C12H17NO4S |
Molecular Weight | 271.33 g/mol |
IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid |
Standard InChI | InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-18-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15) |
Standard InChI Key | OJLISTAWQHSIHL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O |
2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid, commonly referred to as Boc-L-2-Thienylalanine, is a protected amino acid derivative. It is a crucial intermediate in peptide synthesis due to its tert-butoxycarbonyl (Boc) protecting group, which shields the amino group during chemical reactions. This compound is particularly useful in the synthesis of peptides that contain the amino acid 3-(thiophen-2-yl)alanine, which is of interest in various biochemical and pharmaceutical applications.
Synonyms
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Boc-L-2-Thienylalanine
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(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid
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Boc-3-(2-thienyl)-L-alanine
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Boc-|A-(2-thienyl)-Ala-OH
Synthesis
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid typically involves the protection of the amino group of 3-(thiophen-2-yl)alanine with a Boc group. This process is crucial for preventing unwanted reactions during peptide synthesis.
Applications
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Peptide Synthesis: This compound is used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc group is removed under acidic conditions to reveal the amino group, allowing it to participate in peptide bond formation.
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Pharmaceutical Research: Derivatives of thiophene-containing amino acids are of interest in drug discovery due to their potential biological activities, such as antimicrobial and anticancer properties.
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